molecular formula C23H26O7 B1245494 Purpactin A

Purpactin A

Cat. No. B1245494
M. Wt: 414.4 g/mol
InChI Key: NUYFKDBCHFKOBT-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS-186b is a dibenzodioxocine that is the 1'-O-acetyl derivative of penicillide. It is isolated from Penicillium purpurogenum and acts as an acyl-CoA:cholesterol acyltransferase inhibitor. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor, an antimicrobial agent and a Penicillium metabolite. It is an aromatic ether, a lactone, a member of phenols, an acetate ester and a dibenzodioxocine. It derives from an AS-186a.

Scientific Research Applications

Biosynthesis and Structure

Pharmacological Properties

  • ACAT Inhibition : Purpactin A demonstrates inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism. This inhibition was observed both in enzyme assay systems and in J774 macrophages, indicating potential implications for cholesterol management (Tomoda, Nishida, Masuma, Cao, Okuda, & Ōmura, 1991).

Potential Therapeutic Applications

  • TMEM16A Chloride Channel Inhibition : Purpactin A has been identified as an inhibitor of TMEM16A chloride channels, showing potential for treating diseases associated with mucus hypersecretion, such as asthma. Its effectiveness was demonstrated in airway epithelial cells without affecting cell viability or membrane transport proteins essential for airway hydration (Yimnual, Satitsri, Ningsih, Rukachaisirikul, & Muanprasat, 2021).

properties

Product Name

Purpactin A

Molecular Formula

C23H26O7

Molecular Weight

414.4 g/mol

IUPAC Name

[(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-benzo[b][1,5]benzodioxocin-2-yl)-3-methylbutyl] acetate

InChI

InChI=1S/C23H26O7/c1-12(2)8-19(29-14(4)24)16-6-7-18-20(22(16)27-5)23(26)28-11-15-9-13(3)10-17(25)21(15)30-18/h6-7,9-10,12,19,25H,8,11H2,1-5H3/t19-/m0/s1

InChI Key

NUYFKDBCHFKOBT-IBGZPJMESA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)[C@H](CC(C)C)OC(=O)C)OC)C(=O)OC2

Canonical SMILES

CC1=CC2=C(C(=C1)O)OC3=C(C(=C(C=C3)C(CC(C)C)OC(=O)C)OC)C(=O)OC2

synonyms

3-(1'-acetoxy-3'-methylbutyl)-11-hydroxy-4-methoxy-9-methyl-5H,7H-dibenzo(c,f)(1,5)-dioxocin-5-one
3-1'-acetoxy-11-hydroxy-4-methoxy-9-methyl-3'-methylbutyl-5H,7H-dibenzo(b,g)-1,5-dioxocin-5-one
AS 186b
AS-186b
purpactin A
vermixocin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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